Chloroacetamido-C4-NHBoc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

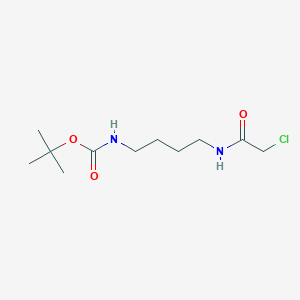

tert-butyl N-[4-[(2-chloroacetyl)amino]butyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O3/c1-11(2,3)17-10(16)14-7-5-4-6-13-9(15)8-12/h4-8H2,1-3H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDJWNQBFWMQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chloroacetamido-C4-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-C4-NHBoc, systematically named tert-butyl (4-(2-chloroacetamido)butyl)carbamate, is a bifunctional chemical linker of significant interest in the field of targeted protein degradation. As an alkyl-based PROTAC (Proteolysis Targeting Chimera) linker, it provides a crucial connection between a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein through the ubiquitin-proteasome system.[1] Its structure incorporates a reactive chloroacetamide group for covalent linkage and a Boc-protected amine for controlled, sequential synthesis, making it a versatile tool in the development of novel therapeutics.[2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the properties of the closely related precursor, tert-butyl carbamate (B1207046), provide valuable context. The chloroacetamide functional group is known to be a reactive handle for nucleophilic substitution.[2]

Table 1: General Chemical Properties of this compound

| Property | Value |

| Chemical Name | tert-butyl (4-(2-chloroacetamido)butyl)carbamate |

| Synonyms | This compound |

| Molecular Formula | C₁₁H₂₁ClN₂O₃ |

| Molecular Weight | 264.75 g/mol |

| CAS Number | 133264-58-1 |

| Appearance | Expected to be a solid |

Table 2: Physicochemical Properties of the Related Compound tert-Butyl Carbamate

| Property | Value | Source |

| Melting Point | 105-108 °C | [3][4][5] |

| Boiling Point | 218.95 °C (estimate) | [3] |

| Solubility | Soluble in methylene (B1212753) chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [3] |

| Density | 1.1274 (estimate) | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 1,4-diaminobutane (B46682). The first step involves the selective mono-Boc protection of the diamine, followed by the chloroacetylation of the remaining free amine.

Synthesis of tert-butyl (4-aminobutyl)carbamate (Mono-Boc-1,4-diaminobutane)

This procedure is adapted from established methods for the selective mono-Boc protection of diamines.

-

Materials:

-

1,4-diaminobutane

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Cold water

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,4-diaminobutane (1.0 equivalent) in dichloromethane.

-

Over a period of 6 hours, with vigorous stirring at room temperature (21 °C), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.

-

After the addition is complete, continue stirring the reaction mixture for an additional 16 hours.

-

Remove the solvent under reduced pressure.

-

Resuspend the residue in cold water and filter.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-aminobutyl)carbamate as a colorless oil.

-

Synthesis of this compound

This procedure involves the chloroacetylation of the mono-Boc protected diamine.

-

Materials:

-

tert-butyl (4-aminobutyl)carbamate

-

Chloroacetyl chloride

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexanes mixture)

-

-

Procedure:

-

Dissolve tert-butyl (4-aminobutyl)carbamate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or DIPEA (1.1 equivalents) to the solution.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | br s | 1H | -NH- (acetamide) |

| ~4.8-5.2 | br s | 1H | -NH- (carbamate) |

| ~4.05 | s | 2H | Cl-CH₂- |

| ~3.25 | q, J ≈ 6.5 Hz | 2H | -CH₂-NH- (acetamide) |

| ~3.10 | q, J ≈ 6.5 Hz | 2H | -CH₂-NH- (carbamate) |

| ~1.55 | m | 4H | -CH₂-CH₂- |

| 1.44 | s | 9H | -C(CH₃)₃ |

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | -C=O (acetamide) |

| ~156.0 | -C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~42.7 | Cl-CH₂- |

| ~40.5 | -CH₂-NH- (carbamate) |

| ~39.5 | -CH₂-NH- (acetamide) |

| ~28.4 | -C(CH₃)₃ |

| ~27.0 | -CH₂-CH₂- |

Mass Spectrometry:

In an electrospray ionization mass spectrum (ESI-MS), the expected molecular ion peaks would be [M+H]⁺ at m/z 265.13 and [M+Na]⁺ at m/z 287.11. Fragmentation would likely involve the loss of the Boc group (-100 amu) and cleavage of the amide and alkyl chain.

Application in Drug Development: PROTAC Synthesis

This compound serves as a key building block in the synthesis of PROTACs. The chloroacetamide group acts as an electrophile, enabling covalent linkage to a nucleophilic site on a "warhead" molecule that targets a specific protein of interest. The Boc-protected amine allows for subsequent deprotection and coupling to an E3 ligase ligand.

Representative Experimental Workflow for PROTAC Synthesis

The following workflow outlines the general steps for incorporating this compound into a PROTAC.

-

Coupling to the Warhead: The warhead molecule, containing a nucleophilic group (e.g., a phenol, amine, or thiol), is reacted with this compound. This is typically carried out in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) in an appropriate solvent (e.g., DMF or acetonitrile). The reaction forms a stable ether, amine, or thioether linkage.

-

Purification: The resulting intermediate, the warhead-linker conjugate, is purified using standard techniques such as flash column chromatography.

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This exposes the primary amine on the linker.

-

Coupling to E3 Ligase Ligand: The deprotected warhead-linker intermediate is then coupled to a pre-activated E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand with a carboxylic acid). This amide bond formation is typically facilitated by standard peptide coupling reagents such as HATU, HOBt, and a base like DIPEA.

-

Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC to be suitable for biological assays.

Conclusion

This compound is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its distinct functionalities allow for a controlled and sequential assembly of these complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis and application based on established chemical principles and data from closely related compounds. Researchers and drug development professionals can utilize this information to effectively incorporate this compound into their targeted protein degradation strategies.

References

In-Depth Technical Guide: Chloroacetamido-C4-NHBoc

CAS Number: 133264-58-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloroacetamido-C4-NHBoc, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a detailed synthesis protocol, and its application in the assembly of PROTACs, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Core Compound Specifications

Summarized below are the key quantitative data for this compound, also known as tert-butyl (4-(2-chloroacetamido)butyl)carbamate.

| Property | Value | Reference |

| CAS Number | 133264-58-1 | [1] |

| Molecular Formula | C₁₁H₂₁ClN₂O₃ | [1] |

| Molecular Weight | 264.75 g/mol | [1] |

| Alternate Name | tert-butyl (4-(2-chloroacetamido)butyl)carbamate | N/A |

| Primary Application | PROTAC Linker | [1] |

Synthesis of this compound

The synthesis of this compound involves the acylation of a mono-Boc-protected diamine with chloroacetyl chloride. This procedure is a standard method for forming amide bonds and is widely applicable.

Experimental Protocol: Synthesis of tert-butyl (4-(2-chloroacetamido)butyl)carbamate

This protocol describes the reaction of N-Boc-1,4-diaminobutane with chloroacetyl chloride to yield the title compound.

Materials:

-

N-Boc-1,4-diaminobutane

-

Chloroacetyl chloride

-

Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-1,4-diaminobutane (1 equivalent) in anhydrous DCM or THF.

-

Add triethylamine or DIPEA (1.1 to 1.5 equivalents) to the solution. This base acts as a scavenger for the hydrochloric acid byproduct.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid or oil.

Application in PROTAC Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. The chloroacetamide group provides a reactive handle for conjugation to a protein of interest (POI) ligand, while the Boc-protected amine can be deprotected to allow for coupling with an E3 ligase ligand.

Experimental Workflow: PROTAC Assembly using this compound

This workflow outlines the general steps for incorporating the linker into a PROTAC molecule.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Signaling Pathway Context

The ultimate function of a PROTAC assembled with this linker is to hijack the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation via the UPS.

Physicochemical and Analytical Data (Predicted)

Predicted ¹H-NMR (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | br s | 1H | -NH-C(=O)CH₂Cl |

| ~4.8 | br s | 1H | -NH-Boc |

| 4.04 | s | 2H | -CH₂-Cl |

| 3.28 | q, J = 6.8 Hz | 2H | -CH₂-NH-C(=O)CH₂Cl |

| 3.14 | q, J = 6.4 Hz | 2H | -CH₂-NH-Boc |

| 1.58 - 1.48 | m | 4H | -CH₂-CH₂- |

| 1.44 | s | 9H | -C(CH₃)₃ |

Predicted Mass Spectrometry (ESI+):

-

[M+H]⁺: 265.13

-

[M+Na]⁺: 287.11

-

Common Fragments: Loss of the Boc group ([M-100+H]⁺ at 165.08), loss of the tert-butyl group ([M-56+H]⁺ at 209.09).

Safety and Handling

Hazard Statements:

-

Based on the chloroacetamide moiety, this compound should be handled with care as it may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.

-

It is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

-

Store in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to keep the compound at -20°C.

This technical guide provides a foundational understanding of this compound for its application in the rapidly evolving field of targeted protein degradation. Researchers are encouraged to consult relevant safety data sheets and perform appropriate analytical characterization upon synthesis or acquisition of this compound.

References

An In-depth Technical Guide to the Synthesis of Chloroacetamido-C4-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Chloroacetamido-C4-NHBoc, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The chloroacetamide moiety serves as a reactive handle, often acting as a covalent warhead for cysteine residues, while the Boc-protected amine allows for further synthetic elaboration.

Synthesis Overview

The synthesis of tert-butyl (4-(2-chloroacetamido)butyl)carbamate, commonly referred to as this compound, is achieved through the acylation of a mono-protected diamine. The core reaction involves the chloroacetylation of the primary amine of N-Boc-1,4-diaminobutane using chloroacetyl chloride. The reaction is conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

| Reagent | Chemical Formula | Molecular Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| N-Boc-1,4-diaminobutane | C₉H₂₀N₂O₂ | 188.27 | 10.0 | 1.0 | 1.88 g |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 11.0 | 1.1 | 0.88 mL |

| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 | 15.0 | 1.5 | 2.09 mL |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-1,4-diaminobutane (1.88 g, 10.0 mmol).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (50 mL).

-

Addition of Base: Add triethylamine (2.09 mL, 15.0 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (0.88 mL, 11.0 mmol) dropwise to the cooled solution over a period of 15 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes (e.g., 20% to 50%) to afford the pure this compound as a white solid.

Expected Results

-

Yield: 75-85%

-

Appearance: White to off-white solid

-

Characterization Data (Representative):

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.75 (br s, 1H), 5.01 (br s, 1H), 4.04 (s, 2H), 3.29 (q, J = 6.4 Hz, 2H), 3.12 (q, J = 6.4 Hz, 2H), 1.55-1.48 (m, 4H), 1.44 (s, 9H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 165.9, 156.1, 79.4, 42.7, 40.2, 39.8, 27.5, 26.9, 28.4. |

| Mass Spec (ESI) | m/z calculated for C₁₁H₂₁ClN₂O₃ [M+H]⁺: 265.13; found: 265.1. |

Application in PROTAC Development

This compound is a valuable linker for the construction of PROTACs. The chloroacetamide group can covalently bind to a target protein, while the Boc-protected amine can be deprotected to allow for coupling with a ligand for an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

Caption: Workflow of PROTAC-mediated protein degradation.

An In-depth Technical Guide to Boc-Protected Amine Linkers for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Among the various linker strategies, the use of tert-butyloxycarbonyl (Boc)-protected amine linkers has become a cornerstone in the modular and efficient synthesis of PROTACs. The Boc protecting group offers a robust and reliable method for masking a reactive amine functionality, allowing for controlled, stepwise assembly of the PROTAC molecule. Its facile removal under acidic conditions provides a versatile and widely applicable deprotection strategy.[4]

This technical guide provides a comprehensive overview of the synthesis, application, and impact of Boc-protected amine linkers in the development of PROTACs. It includes detailed experimental protocols, quantitative data on PROTAC performance, and visualizations of key pathways and workflows to aid researchers in the rational design of novel protein degraders.

The Role and Design of Boc-Protected Amine Linkers

Boc-protected amine linkers are bifunctional chemical moieties that typically possess a terminal amine protected by a Boc group and another functional group, such as a carboxylic acid or a halide, for sequential conjugation to the POI and E3 ligase ligands. These linkers can be broadly categorized into two main classes: alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[5]

-

Alkyl Chains: Simple, linear hydrocarbon chains provide a degree of conformational flexibility. Their length is a critical parameter that needs to be optimized to facilitate productive ternary complex formation.[6]

-

Polyethylene Glycol (PEG) Chains: The inclusion of ethylene (B1197577) glycol units enhances the hydrophilicity and solubility of the PROTAC molecule, which can be advantageous for improving cell permeability and pharmacokinetic properties.[2]

The choice of linker length and composition is crucial and is often determined empirically for each specific POI and E3 ligase pair.[3]

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The following tables summarize quantitative data from published studies, illustrating the impact of linker length and composition on the degradation efficiency of PROTACs.

Table 1: Effect of Linker Length on BRD4 Degradation

This table presents data for a series of BRD4-targeting PROTACs utilizing a JQ1 warhead and a CRBN E3 ligase ligand, connected by mono-N-Boc diamine linkers of varying lengths and compositions.[4]

| PROTAC Compound | Linker Description | Linker Length (atoms) | BRD4 DC50 (nM) | BRD4 Dmax (%) |

| 1 | Piperidine-based | 13 | 15 | >95 |

| 2 | Linear alkyl chain | 14 | 8 | >95 |

| 3 | Piperazine-based | 15 | 5 | >95 |

| 4 | Morpholine-based | 16 | 25 | >95 |

| 5 | PEG-like | 17 | 40 | >90 |

Data sourced from "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation".[4]

Table 2: Comparison of Alkyl vs. PEG Linkers in ERα Degradation

This table illustrates the effect of linker composition on the degradation of the Estrogen Receptor α (ERα).

| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation at 10 µM (%) |

| PROTAC A | Alkyl | 12 | ~70 |

| PROTAC B | Alkyl | 16 | ~90 |

| PROTAC C | Alkyl | 19 | ~60 |

| PROTAC D | PEG-like | 16 | ~85 |

Data adapted from "Impact of linker length on the activity of PROTACs".[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a Mono-Boc-Protected Alkyl Diamine Linker

This protocol describes the selective mono-Boc protection of a symmetrical diamine.

Materials:

-

Diamine (e.g., 1,6-hexanediamine)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the diamine (1.0 eq) in a 1:1 mixture of MeOH and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of HCl (1.0 eq) in MeOH to the stirred diamine solution.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of (Boc)₂O (1.0 eq) in MeOH dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the MeOH under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any di-Boc-protected byproduct.

-

Adjust the pH of the aqueous layer to >10 with a 2M NaOH solution.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.

Protocol 2: Amide Coupling of Linker to a Ligand

This protocol describes the coupling of a Boc-protected amine linker containing a carboxylic acid to an amine-functionalized ligand using HATU as the coupling agent.

Materials:

-

Boc-NH-Linker-COOH (1.0 eq)

-

Amine-functionalized ligand (e.g., pomalidomide (B1683931) derivative) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the Boc-NH-Linker-COOH in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized ligand to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the coupled product.

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to reveal the terminal amine for subsequent coupling.

Materials:

-

Boc-protected intermediate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.

-

Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.

-

The resulting amine-TFA salt can often be used directly in the next coupling step without further purification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC development.

Caption: PROTAC Mechanism of Action.

Caption: The Ubiquitin-Proteasome System.

Caption: General PROTAC Synthesis Workflow.

Conclusion

Boc-protected amine linkers are indispensable tools in the rational design and synthesis of PROTACs. Their versatility, coupled with well-established and robust protection and deprotection methodologies, enables the efficient construction of diverse PROTAC libraries for structure-activity relationship studies. The judicious selection of linker type, length, and attachment points, facilitated by the modular nature of Boc-protected building blocks, is paramount in optimizing the degradation potency and pharmacokinetic properties of these promising therapeutic agents. This guide provides a foundational understanding and practical protocols to empower researchers in the continued development of novel and effective protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Chloroacetamido-C4-NHBoc in Covalent PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design of the linker connecting the target protein ligand and the E3 ligase ligand is critical for the efficacy of a PROTAC. This technical guide provides a comprehensive overview of Chloroacetamido-C4-NHBoc, a bifunctional linker featuring a reactive chloroacetamide group and a protected amine, and its strategic application in the design of covalent PROTACs. We will delve into its synthesis, mechanism of action, and the experimental protocols for its incorporation and evaluation in a PROTAC construct.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The linker is not merely a spacer but plays a crucial role in determining the PROTAC's properties, including its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]

This compound: A Covalent Linker

2.1. Chemical Structure and Properties

This compound, with the chemical name tert-butyl (4-(2-chloroacetamido)butyl)carbamate, is an alkyl-based linker. Its structure incorporates three key functional components:

-

A chloroacetamide group: This electrophilic "warhead" can form a covalent bond with nucleophilic residues, such as cysteine, on the target protein. This covalent binding can lead to irreversible inhibition and prolonged target engagement.

-

A C4 alkyl chain: This four-carbon spacer provides flexibility and appropriate length to span the distance between the target protein and the E3 ligase.

-

An N-Boc protected amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, which, upon deprotection, serves as a versatile attachment point for the E3 ligase ligand.

| Property | Value |

| Molecular Formula | C₁₁H₂₁ClN₂O₃ |

| Molecular Weight | 276.75 g/mol |

| CAS Number | 133264-58-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

2.2. Rationale for Use in Covalent PROTACs

The chloroacetamide moiety makes this linker ideal for designing covalent PROTACs. Covalent PROTACs offer several potential advantages over their non-covalent counterparts:

-

Increased Potency and Duration of Action: By forming a covalent bond with the target protein, the PROTAC can have a prolonged effect, even after the unbound PROTAC has been cleared from the system.

-

Overcoming Resistance: Covalent binding can be effective against target proteins that have developed resistance to non-covalent inhibitors through mutations in the binding pocket.

-

Targeting "Undruggable" Proteins: The high affinity and irreversible nature of covalent binding may enable the targeting of proteins with shallow or poorly defined binding pockets.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available N-Boc-1,4-diaminobutane.

3.1. Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-1,4-diaminobutane

-

Chloroacetyl chloride

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: Dissolve N-Boc-1,4-diaminobutane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Chloroacetylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Design and Synthesis of a Covalent PROTAC

The this compound linker is incorporated into a PROTAC in a multi-step process. The following is a generalized workflow for the synthesis of a covalent PROTAC targeting a protein with an accessible cysteine residue.

4.1. Experimental Protocol: PROTAC Synthesis

Step 1: Boc Deprotection

-

Dissolve this compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Step 2: Amide Coupling

-

Dissolve the E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand with a carboxylic acid handle) (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

-

Add the deprotected linker from Step 1 (1.0 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Purify the final PROTAC using reverse-phase HPLC.

Mechanism of Action and Relevant Signaling Pathways

Covalent PROTACs utilizing a chloroacetamide linker can be designed to target various proteins implicated in disease. Two prominent examples are Bruton's tyrosine kinase (BTK) in B-cell malignancies and KRAS G12C in various cancers.

5.1. BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Covalent PROTACs can target a cysteine residue (Cys481) in the active site of BTK, leading to its degradation and the subsequent inhibition of downstream signaling.

5.2. KRAS G12C Signaling Pathway

The KRAS G12C mutation is a common oncogenic driver. The mutant cysteine provides a handle for covalent targeting. A covalent PROTAC can bind to KRAS G12C and recruit an E3 ligase, leading to its degradation and the shutdown of downstream oncogenic signaling through the RAF-MEK-ERK pathway.

Evaluation of Covalent PROTAC Efficacy

The efficacy of a covalent PROTAC is assessed through a series of in vitro experiments to determine its ability to induce the degradation of the target protein.

6.1. Data Presentation: Representative Degradation Data

The following table presents hypothetical degradation data for a covalent PROTAC utilizing a chloroacetamide-based linker targeting BRD4, a well-studied protein in PROTAC development. This data is for illustrative purposes to demonstrate how the performance of such a PROTAC would be quantified.

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) |

| HEK293 | BRD4 | 15 | >90 | 24 |

| HeLa | BRD4 | 25 | >85 | 24 |

| MCF7 | BRD4 | 50 | >80 | 24 |

DC₅₀ (half-maximal degradation concentration) is the concentration of the PROTAC that induces 50% degradation of the target protein. Dₘₐₓ (maximum degradation) is the maximum percentage of target protein degradation achieved.

6.2. Experimental Protocols for PROTAC Evaluation

6.2.1. Western Blot Analysis for Protein Degradation

This is a standard method to visualize and semi-quantify the reduction in target protein levels.

Materials:

-

Cell line expressing the target protein

-

Covalent PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include vehicle and proteasome inhibitor controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities.

6.2.2. HiBiT Assay for Quantitative Degradation Analysis

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time in live cells.

Materials:

-

CRISPR-edited cell line with the target protein endogenously tagged with the HiBiT peptide

-

LgBiT protein and furimazine substrate (Nano-Glo® HiBiT Lytic Detection System)

-

Covalent PROTAC

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Plating: Seed the HiBiT-tagged cells in a 96-well plate.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

-

Lysis and Detection: After the desired incubation time, add the Nano-Glo® HiBiT Lytic Reagent to each well.

-

Measurement: Measure the luminescence using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.

-

Data Analysis: Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.

Conclusion

The this compound linker is a valuable tool in the design of covalent PROTACs. Its reactive chloroacetamide moiety allows for potent and durable target engagement, while the protected amine provides a convenient handle for conjugation to an E3 ligase ligand. The strategic use of such linkers opens up new avenues for targeting previously "undruggable" proteins and overcoming drug resistance. The experimental workflows and protocols detailed in this guide provide a framework for the synthesis, incorporation, and evaluation of covalent PROTACs, facilitating the development of this promising new class of therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of Chloroacetamido-C4-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for Chloroacetamido-C4-NHBoc is limited. This guide provides a framework of recommended experimental protocols to generate, analyze, and present this critical data. The tables included are templates for recording and structuring experimental findings.

Introduction

This compound is a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a key component of the PROTAC structure, the linker's physicochemical properties, particularly its solubility and stability, are critical determinants of the final degrader's overall performance, including its cell permeability, pharmacokinetic profile, and therapeutic efficacy. This technical guide outlines standardized methodologies for the comprehensive evaluation of the solubility and stability of this compound and similarly structured linker molecules.

Solubility Profile

The solubility of a PROTAC linker is a crucial parameter that influences the solubility of the entire PROTAC molecule, which often operates in the "beyond Rule of Five" chemical space. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and diminished bioavailability. It is recommended to assess both kinetic and thermodynamic solubility in aqueous buffers and relevant organic solvents.

Quantitative Solubility Data

The following tables should be used to compile experimental solubility data for this compound.

Table 1: Kinetic Solubility of this compound

| Buffer/Solvent System | pH | Temperature (°C) | Final DMSO (%) | Solubility (µM) | Method of Detection |

|---|---|---|---|---|---|

| Phosphate-Buffered Saline | 7.4 | 25 | 1 | Nephelometry/UV-Vis | |

| Simulated Gastric Fluid | 1.2 | 37 | 1 | LC-MS/MS | |

| Simulated Intestinal Fluid | 6.8 | 37 | 1 | LC-MS/MS | |

| Dichloromethane (DCM) | N/A | 25 | N/A | Gravimetric |

| Dimethylformamide (DMF) | N/A | 25 | N/A | | Gravimetric |

Table 2: Thermodynamic Solubility of this compound

| Buffer/Solvent System | pH | Incubation Time (h) | Temperature (°C) | Solubility (µM) | Method of Detection |

|---|---|---|---|---|---|

| Phosphate-Buffered Saline | 7.4 | 24 | 25 | HPLC-UV | |

| Phosphate-Buffered Saline | 7.4 | 48 | 25 | HPLC-UV |

| Water | ~7.0 | 24 | 25 | | HPLC-UV |

Experimental Protocols for Solubility Determination

Purpose: To rapidly determine the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking conditions in high-throughput screening assays.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well or 384-well clear microplates

-

Microplate reader with nephelometry or UV-Vis capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in a DMSO plate to generate a range of concentrations (e.g., from 10 mM down to 1 µM).

-

Assay Plate Preparation: Add the aqueous assay buffer (e.g., PBS, pH 7.4) to a clear microplate.

-

Compound Addition: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the buffer-containing plate. The final DMSO concentration should be kept low (typically ≤1%).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[1]

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis spectrophotometer to detect precipitation.[1][2]

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.[2]

Purpose: To determine the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Vials and a vial roller or shaker system

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and place them on a shaker or roller system to agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2][3]

-

Sample Filtration: After incubation, allow the suspension to settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove any undissolved solid.[4]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions. The experiment should be performed in replicate.[3]

Stability Profile

The stability of this compound is paramount, as degradation can impact its ability to link the target protein and the E3 ligase, rendering the resulting PROTAC inactive. The two key functionalities to assess are the chloroacetamide group, which can be susceptible to nucleophilic attack, and the amide bond, which can undergo hydrolysis.

Quantitative Stability Data

The following tables should be used to compile experimental stability data.

Table 3: Chemical Stability of this compound in Solution

| Buffer System | pH | Temperature (°C) | Incubation Time (h) | % Remaining | Primary Degradants | Analytical Method |

|---|---|---|---|---|---|---|

| PBS | 7.4 | 37 | 0, 1, 4, 8, 24, 48 | HPLC-UV | ||

| Acetate Buffer | 4.0 | 37 | 0, 1, 4, 8, 24, 48 | HPLC-UV |

| Borate Buffer | 9.0 | 37 | 0, 1, 4, 8, 24, 48 | | | HPLC-UV |

Table 4: Metabolic Stability of this compound

| In Vitro System | Protein Conc. | Incubation Time (min) | % Remaining | Primary Metabolites | Analytical Method |

|---|---|---|---|---|---|

| Human Liver Microsomes | 0.5 mg/mL | 0, 5, 15, 30, 60 | LC-MS/MS | ||

| Human Plasma | 80% (v/v) | 0, 15, 30, 60, 120 | LC-MS/MS |

| Human S9 Fraction | 1 mg/mL | 0, 15, 30, 60, 120 | | | LC-MS/MS |

Experimental Protocols for Stability Assessment

Purpose: To evaluate the intrinsic stability of the molecule under various pH conditions and identify potential degradation pathways.

Materials:

-

This compound

-

Buffers of various pH (e.g., 0.1 N HCl for acidic, PBS for neutral, 0.1 N NaOH for basic)

-

HPLC-UV or LC-MS/MS system

-

Temperature-controlled incubator

Procedure:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in each of the selected buffers.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 60°C for accelerated testing).[5]

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench any reaction if necessary (e.g., by neutralizing the pH).

-

Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS/MS method to quantify the amount of the parent compound remaining. The method should be able to separate the parent compound from any degradation products.[5]

-

Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life (t½) at each pH. Characterize any major degradation products using LC-MS/MS.

Purpose: To assess the susceptibility of the molecule to phase I metabolism, particularly by cytochrome P450 enzymes present in the liver.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) with an internal standard for reaction termination

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the liver microsomes and this compound in phosphate buffer at 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflow for synthesizing a PROTAC using a linker like this compound and the general mechanism of action for the resulting PROTAC.

PROTAC Synthesis Workflow

This diagram outlines a common synthetic route where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC in inducing the degradation of a target protein.[6][7][8]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. evotec.com [evotec.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alkyl/Ether-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that dictates the efficacy and drug-like properties of the PROTAC.[2][3] Among the various linker types, those based on alkyl chains and polyethylene (B3416737) glycol (PEG) ethers are the most prevalent, offering a unique combination of properties that significantly influence solubility, cell permeability, and the efficiency of protein degradation.[4][5]

The Role of Alkyl/Ether Linkers in PROTAC Efficacy

Alkyl and ether-based linkers are not merely passive spacers; they are active contributors to the PROTAC's overall performance. Their primary functions include:

-

Optimizing Ternary Complex Formation : The linker's length and flexibility are crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase.[6] This facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[2] An inadequate linker length can lead to steric hindrance or prevent productive interactions.[6]

-

Modulating Physicochemical Properties : The composition of the linker heavily influences the PROTAC's drug-like properties.[3]

-

Solubility : PEG (ether-based) linkers are frequently used to increase the aqueous solubility of PROTACs, which are often large and hydrophobic molecules. The ether oxygens can act as hydrogen bond acceptors, improving interaction with water.[1][4][7]

-

Permeability : The relationship between linkers and cell permeability is complex. While hydrophilicity from PEG linkers can hinder passive diffusion, their flexible nature allows them to adopt folded conformations that may shield polar surface area, aiding membrane traversal.[4] Conversely, more hydrophobic alkyl linkers can enhance cell permeability but may reduce solubility.[1][]

-

PROTAC Mechanism of Action: A Visual Guide

The mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to act catalytically.[2][9]

References

- 1. precisepeg.com [precisepeg.com]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc

This guide provides an in-depth overview of the safety and handling protocols for Chloroacetamido-C4-NHBoc, a bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Due to the limited availability of a comprehensive safety data sheet for this specific compound, this document synthesizes information from supplier data and safety information for structurally related compounds, primarily chloroacetamide, to provide a thorough understanding of the potential hazards and necessary precautions. This guide is intended for researchers, scientists, and professionals in drug development who may be handling this or similar chemical entities.

Chemical and Physical Properties

While a detailed experimental characterization of this compound is not publicly available, the following information has been compiled from supplier data.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁ClN₂O₃ | [1][2] |

| Molecular Weight | 264.75 g/mol | [1][2] |

| CAS Number | 133264-58-1 | [1][2] |

| Appearance | Off-white solid/powder | [3] |

| Purity | Typically >95% | [3] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The primary hazards are associated with the chloroacetamido functional group, which is a reactive electrophile.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Due to the presence of the chloroacetamide moiety, there is a potential for this compound to be a skin and eye irritant and a possible skin sensitizer.[4] Animal tests on chloroacetamide suggest it may cause toxicity to human reproduction or development.[4]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound.

| Control | Specification |

| Engineering Controls | Work should be conducted in a well-ventilated chemical fume hood. |

| Eye Protection | Chemical safety goggles or a face shield should be worn. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use. |

| Skin and Body Protection | A lab coat and closed-toe shoes are required. Additional protective clothing may be necessary for larger quantities. |

| Respiratory Protection | If working outside of a fume hood or with large quantities that could generate dust, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, follow these first aid procedures.[2]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release Measures

In the case of a spill, adhere to the following protocol.

| Step | Action |

| 1. Evacuation | Evacuate personnel from the immediate area. |

| 2. Ventilation | Ensure adequate ventilation. |

| 3. Personal Protection | Wear appropriate personal protective equipment, including respiratory protection. |

| 4. Containment | Prevent further leakage or spillage if safe to do so. |

| 5. Cleanup | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, dike the area and collect the material. |

| 6. Decontamination | Clean the spill area thoroughly with a suitable decontaminating agent. |

| 7. Disposal | Dispose of all waste in accordance with federal, state, and local regulations. |

Potential Signaling Pathway Interactions

The chloroacetamide group is a known covalent binder to cysteine residues in proteins. This reactivity is the basis for its use in targeted covalent inhibitors and chemical probes. While the specific signaling pathways affected by this compound will depend on the targeting ligand it is attached to in a PROTAC, the chloroacetamide moiety itself has the potential to non-specifically interact with proteins containing reactive cysteine residues. This can lead to off-target effects and cellular toxicity. The diagram below illustrates the general mechanism of covalent modification of a protein by a chloroacetamide-containing compound.

Caption: Covalent Modification of Proteins by Chloroacetamide.

Experimental Protocols

Due to the proprietary nature of drug development, specific experimental protocols for the use of this compound are not widely published. However, general protocols for the synthesis of PROTACs involving similar linkers are available in the scientific literature. Researchers should consult relevant publications and adapt the procedures based on the specific requirements of their target protein and E3 ligase ligand. Standard practices for monitoring reaction progress (e.g., TLC, LC-MS) and purification (e.g., column chromatography) should be employed.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[2]

Disclaimer

This information is provided for guidance only and is based on the best available data at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date safety data sheet from the supplier and follow all institutional safety protocols.

References

Chloroacetamido-C4-NHBoc: A Technical Guide for Drug Development Professionals

Introduction: Chloroacetamido-C4-NHBoc is a bifunctional chemical linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics in drug discovery. This guide provides an in-depth overview of its properties, applications, and the methodologies associated with its use for researchers, scientists, and drug development professionals.

Core Concepts of PROTAC Technology

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two parts.[1][2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

The linker, far from being a simple spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][4] Its length, composition, and rigidity are crucial determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[2][4]

Physicochemical Properties of this compound

As an alkyl-chain-based linker, this compound offers a degree of conformational flexibility.[4] The chloroacetamide group provides a reactive handle for conjugation to a ligand, while the Boc-protected amine allows for subsequent deprotection and linkage to the other ligand in the PROTAC construct.

| Property | Value | Source |

| CAS Number | 133264-58-1 | MedchemExpress |

| Molecular Formula | C11H21ClN2O3 | MedchemExpress |

| Molecular Weight | 264.75 g/mol | MedchemExpress |

| Class | Alkyl/ether-based PROTAC linker | MedchemExpress |

Application in PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The chloroacetamide group can be reacted with a nucleophilic group (e.g., an amine or thiol) on one of the ligands. Following this, the Boc protecting group is removed from the amine, which is then coupled to the second ligand, often via an amide bond formation. The modular nature of this synthesis allows for the creation of libraries of PROTACs with varying ligands and linker attachment points to optimize degradation activity.[5]

Experimental Protocols

While specific protocols are highly dependent on the nature of the ligands being conjugated, a general workflow for the synthesis and evaluation of a PROTAC can be outlined.

General PROTAC Synthesis using this compound

Step 1: Conjugation to the first ligand.

-

Dissolve the POI ligand (containing a suitable nucleophile) and this compound in an appropriate aprotic solvent (e.g., DMF or DMSO).

-

Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

-

Stir the reaction at room temperature until completion, monitoring progress by LC-MS.

-

Purify the resulting intermediate by preparative HPLC.

Step 2: Boc Deprotection.

-

Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

-

Stir the reaction at room temperature.

-

Remove the solvent and excess acid under reduced pressure.

Step 3: Conjugation to the second ligand.

-

Dissolve the deprotected intermediate and the E3 ligase ligand (containing a carboxylic acid) in an aprotic solvent.

-

Add peptide coupling reagents, such as HATU and DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

In Vitro PROTAC Evaluation: Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for effective protein degradation.[4] Techniques to assess this include:

-

Isothermal Titration Calorimetry (ITC): This method measures the heat change upon binding to determine the thermodynamics of ternary complex formation.[1]

-

Fluorescence Resonance Energy Transfer (FRET): By labeling the POI and E3 ligase with a FRET donor and acceptor pair, the formation of the ternary complex can be detected by an increase in the FRET signal.[1]

In Vitro PROTAC Evaluation: Protein Degradation Assay

-

Culture cells of interest to an appropriate density.

-

Treat the cells with varying concentrations of the synthesized PROTAC.

-

Lyse the cells after a set incubation period.

-

Analyze the protein levels of the POI by Western blot or other quantitative proteomics methods to determine the extent of degradation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC development.

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound is a valuable tool in the development of PROTACs, offering a flexible and reactive scaffold for the conjugation of protein-targeting and E3 ligase-recruiting ligands. A thorough understanding of its properties and the experimental methodologies for its use is essential for the successful design and optimization of novel protein degraders. The continued exploration of "linkerology" will be crucial for unlocking the full therapeutic potential of targeted protein degradation.[4]

References

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a powerful and often more durable therapeutic effect. This technical guide delves into the core principles of TPD, focusing on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will explore the fundamental mechanisms, key molecular players, and the experimental approaches used to characterize these novel therapeutic agents.

Core Principles of Targeted Protein Degradation

The central mechanism of TPD involves hijacking the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[1] This system relies on a cascade of enzymatic reactions to tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[2]

TPD technologies utilize small molecules to induce the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase, a key component of the UPS responsible for substrate recognition.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and specific pathway involving three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate. There are over 600 E3 ligases in humans, providing a vast repertoire for selective protein degradation.[4]

The most commonly exploited E3 ligases in TPD are Cereblon (CRBN) and Von Hippel-Lindau (VHL), which are components of Cullin-RING E3 ligase (CRL) complexes.[5][]

Key Technologies in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7] By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex, which is the crucial step for subsequent ubiquitination and degradation of the target protein.[8][9]

Mechanism of Action of PROTACs:

-

Ternary Complex Formation: The PROTAC molecule brings the POI and the E3 ligase into close proximity, forming a POI-PROTAC-E3 ligase ternary complex.[8]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: The PROTAC molecule is then released and can induce the degradation of multiple POI molecules, acting in a catalytic manner.

dot

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Molecular Glues

Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a POI by binding to one of the proteins and creating a new binding surface for the other.[10] Unlike PROTACs, which have distinct ligands for the POI and E3 ligase, molecular glues are monovalent compounds that were often discovered serendipitously.[11]

The most well-known examples of molecular glues are the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These molecules bind to the CRBN E3 ligase and induce the degradation of neo-substrates, including the transcription factors IKZF1 and IKZF3.[4][12]

Mechanism of Action of Molecular Glues:

-

E3 Ligase Binding and Conformational Change: The molecular glue binds to the E3 ligase, inducing a conformational change that creates a new binding pocket on its surface.

-

Neosubstrate Recruitment: This new surface recruits a "neosubstrate" protein that would not normally be recognized by the E3 ligase.

-

Ubiquitination and Degradation: The recruited neosubstrate is then ubiquitinated and degraded by the proteasome.

dot

Caption: Mechanism of molecular glue-induced protein degradation.

Data Presentation: Quantitative Comparison of TPD Agents

The efficacy of TPD agents is typically characterized by two key parameters:

-

DC50: The concentration of the degrader that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Below are tables summarizing the quantitative data for selected PROTACs and molecular glues.

Table 1: Quantitative Data for Clinically Relevant PROTACs

| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line |

| ARV-110 | Androgen Receptor (AR) | CRBN | <1 nM[7] | >95% | VCaP |

| ARV-471 | Estrogen Receptor (ER) | CRBN | 1.8 nM[7][13] | >90% | MCF7 |

Table 2: Quantitative Data for Representative Molecular Glues

| Molecular Glue | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line |

| Pomalidomide | IKZF1 | CRBN | ~10-100 nM | >90% | MM.1S |

| Lenalidomide | GSPT1 | CRBN | ~1 µM | ~74%[14] | 293T |

| CC-90009 | GSPT1 | CRBN | 35 nM[15][16] | >90% | U937 |

Table 3: Comparison of VHL and CRBN-based PROTACs for KRAS G12D Degradation

| PROTAC | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 8o | VHL | 3.9 | >90 | MIA PaCa-2 | [17] |

| LC-2 | CRBN | 590 | ~60 | NCI-H2030 | [17] |

Experimental Protocols

A variety of in vitro and cell-based assays are used to characterize the activity of TPD agents. Below are outlines of key experimental protocols.

In-Cell Protein Degradation Assay (Western Blot)

This is a fundamental assay to confirm and quantify the degradation of the target protein.

a. Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the TPD agent for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[18] Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.[18]

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

dot

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.[19][20]

a. Cell Preparation:

-

Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[19]

b. Assay Procedure:

-

Seed the transfected cells in a white, opaque multi-well plate.

-

Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.

-

Treat the cells with the TPD agent.

-

Add the NanoLuc® substrate.

-

Measure the luminescence at two wavelengths (donor and acceptor emission).